molecular formula C6H4Cl2O B041786 2,6-Dichlorophenol CAS No. 87-65-0

2,6-Dichlorophenol

Cat. No. B041786
CAS RN: 87-65-0
M. Wt: 163 g/mol
InChI Key: HOLHYSJJBXSLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04351969

Procedure details

118 g (0.5 mol) of 2,2,6,6-tetrachlorocyclohexanone and 1 g (0.006 mol) of hexamethylphosphorotriamide were introduced into the reactor used in Example 1. The reaction mixture was heated at 150°-180° C., under stirring; the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture ceased. The reaction mixture was then distilled under reduced pressure (boiling point (20 mm Hg)=100° C.) to yield 52 g of 2,6-dichlorophenol.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1(Cl)[CH2:7][CH2:6][CH2:5][C:4](Cl)([Cl:8])[C:3]1=[O:10].CN(P(N(C)C)(N(C)C)=O)C>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
ClC1(C(C(CCC1)(Cl)Cl)=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 150°-180° C.
CUSTOM
Type
CUSTOM
Details
the reaction was terminated when the evolution of hydrogen chloride from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then distilled under reduced pressure (boiling point (20 mm Hg)=100° C.)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.